Cas no 329006-74-8 (L-Leucine,L-valyl-L-seryl-L-leucyl-L-alanyl-L-alanyl-L-methionyl-L-leucyl-L-isoleucylglycylglycyl-L-leucyl-L-asparaginyl-L-leucyl-L-valyl-L-methionyl-L-leucyl-)

L-Leucine,L-valyl-L-seryl-L-leucyl-L-alanyl-L-alanyl-L-methionyl-L-leucyl-L-isoleucylglycylglycyl-L-leucyl-L-asparaginyl-L-leucyl-L-valyl-L-methionyl-L-leucyl- structure
329006-74-8 structure
Product Name:L-Leucine,L-valyl-L-seryl-L-leucyl-L-alanyl-L-alanyl-L-methionyl-L-leucyl-L-isoleucylglycylglycyl-L-leucyl-L-asparaginyl-L-leucyl-L-valyl-L-methionyl-L-leucyl-
Numero CAS:329006-74-8
MF:C79H142N18O20S2
MW:1728.21139764786
CID:1454066
Update Time:2024-08-25

L-Leucine,L-valyl-L-seryl-L-leucyl-L-alanyl-L-alanyl-L-methionyl-L-leucyl-L-isoleucylglycylglycyl-L-leucyl-L-asparaginyl-L-leucyl-L-valyl-L-methionyl-L-leucyl- Proprietà chimiche e fisiche

Nomi e identificatori

    • L-Leucine,L-valyl-L-seryl-L-leucyl-L-alanyl-L-alanyl-L-methionyl-L-leucyl-L-isoleucylglycylglycyl-L-leucyl-L-asparaginyl-L-leucyl-L-valyl-L-methionyl-L-leucyl-
    • L-Leucine, L-valyl-L-seryl-L-leucyl-L-alanyl-L-alanyl-L-methionyl-L-leucyl-L-isoleucylglycylglycyl-L-leucyl-L-asparaginyl-L-leucyl-L-valyl-L-methionyl-L-leucyl- (9CI)
    • Inchi: 1S/C79H142N18O20S2/c1-23-46(18)64(97-74(111)55(32-42(10)11)90-67(104)49(24-26-118-21)87-66(103)48(20)84-65(102)47(19)85-69(106)52(29-39(4)5)92-75(112)58(37-98)95-76(113)62(81)44(14)15)77(114)83-35-60(100)82-36-61(101)86-51(28-38(2)3)70(107)93-56(34-59(80)99)72(109)91-54(31-41(8)9)73(110)96-63(45(16)17)78(115)88-50(25-27-119-22)68(105)89-53(30-40(6)7)71(108)94-57(79(116)117)33-43(12)13/h38-58,62-64,98H,23-37,81H2,1-22H3,(H2,80,99)(H,82,100)(H,83,114)(H,84,102)(H,85,106)(H,86,101)(H,87,103)(H,88,115)(H,89,105)(H,90,104)(H,91,109)(H,92,112)(H,93,107)(H,94,108)(H,95,113)(H,96,110)(H,97,111)(H,116,117)/t46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,62-,63-,64-/m0/s1
    • Chiave InChI: PWSCYNVCUKDURO-LAALOURHSA-N
    • Sorrisi: C(O)(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(N)=O)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)CNC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)N

Proprietà calcolate

  • Massa esatta: 1727.00986

Proprietà sperimentali

  • Densità: 1.182±0.06 g/cm3(Predicted)
  • Punto di ebollizione: 1840.7±65.0 °C(Predicted)
  • PSA: 592.24
  • pka: 3.41±0.10(Predicted)
Fornitori consigliati
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
上海帛亦医药科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd